molecular formula C20H23FN2O4S B7571607 3-Fluoro-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid

3-Fluoro-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid

カタログ番号 B7571607
分子量: 406.5 g/mol
InChIキー: BZZLMMCOCQMKOF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Fluoro-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid, also known as FMPB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicinal chemistry. FMPB belongs to the class of sulfonamide derivatives and is known to exhibit potent inhibitory activity against carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes.

作用機序

3-Fluoro-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid inhibits the activity of carbonic anhydrase by binding to its active site, thereby preventing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in the concentration of bicarbonate in the body, which can have various physiological effects.
Biochemical and Physiological Effects:
3-Fluoro-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid has been shown to exhibit various biochemical and physiological effects. It has been shown to decrease the intraocular pressure in animal models of glaucoma, making it a potential treatment option for this disease. 3-Fluoro-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid has also been shown to exhibit anticonvulsant activity, which makes it a potential treatment option for epilepsy. Additionally, 3-Fluoro-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid has been shown to exhibit anti-cancer activity, making it a potential candidate for the treatment of various types of cancer.

実験室実験の利点と制限

3-Fluoro-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid has several advantages and limitations for lab experiments. One of the advantages is its potent inhibitory activity against carbonic anhydrase, which makes it a useful tool for studying the role of this enzyme in various physiological processes. However, one of the limitations of 3-Fluoro-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.

将来の方向性

There are several future directions for the research on 3-Fluoro-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid. One of the directions is to optimize its synthesis method to improve its yield and purity. Another direction is to study its potential applications in the treatment of various diseases such as glaucoma, epilepsy, and cancer. Additionally, future research could focus on developing new derivatives of 3-Fluoro-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid with improved solubility and potency. Overall, the research on 3-Fluoro-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid has the potential to lead to the development of new treatments for various diseases and to improve our understanding of the role of carbonic anhydrase in physiological processes.

合成法

The synthesis of 3-Fluoro-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid involves the reaction of 4-(4-methylpiperidin-1-yl)aniline with 3-fluoro-4-methyl-5-nitrobenzoic acid in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with sulfamic acid to yield the final product, 3-Fluoro-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid. The synthesis method of 3-Fluoro-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid has been optimized to improve its yield and purity, making it a viable option for large-scale production.

科学的研究の応用

3-Fluoro-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase, which makes it a promising candidate for the treatment of various diseases such as glaucoma, epilepsy, and cancer. 3-Fluoro-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid has also been studied for its potential use as a diagnostic tool for imaging carbonic anhydrase activity in vivo.

特性

IUPAC Name

3-fluoro-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O4S/c1-13-7-9-23(10-8-13)17-5-3-16(4-6-17)22-28(26,27)19-12-15(20(24)25)11-18(21)14(19)2/h3-6,11-13,22H,7-10H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZLMMCOCQMKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=CC(=C3C)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。